molecular formula C14H17NO2S B1340805 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid CAS No. 923716-18-1

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid

Cat. No.: B1340805
CAS No.: 923716-18-1
M. Wt: 263.36 g/mol
InChI Key: KXUPBZWVXOBHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a catalyst such as piperidine or L-proline in an ethanol solvent .

Industrial Production Methods: Industrial production of benzothiazole derivatives, including this compound, may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .

Types of Reactions:

    Oxidation: Benzothiazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzothiazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated benzothiazoles with nucleophiles like amines or thiols.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 2-Phenylbenzothiazole
  • 2-Methylbenzothiazole
  • 2-Aminobenzothiazole

Comparison: 2-(1,3-Benzothiazol-2-ylmethyl)-2-ethylbutanoic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other benzothiazole derivatives, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)-2-ethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-3-14(4-2,13(16)17)9-12-15-10-7-5-6-8-11(10)18-12/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUPBZWVXOBHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC1=NC2=CC=CC=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.